Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- is a heterocyclic compound characterized by its unique molecular structure and properties. Its molecular formula is C₈H₂Cl₃F₃N₂, and it has a molecular weight of 289.469 g/mol. This compound features a benzimidazole ring substituted with three chlorine atoms and a trifluoromethyl group, which significantly influences its chemical behavior and potential applications in various scientific fields .
The synthesis of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with formic acid or similar reagents. The reaction conditions may vary, but common approaches include:
The technical details of the synthesis often involve monitoring reaction progress through thin-layer chromatography (TLC) and characterizing products using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the melting points of synthesized compounds are determined using open capillary tubes .
The molecular structure of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- consists of a fused benzene and imidazole ring system. The presence of three chlorine atoms at positions 4, 5, and 6 along with a trifluoromethyl group at position 2 significantly alters its electronic properties compared to unsubstituted benzimidazoles.
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- is involved in various chemical reactions:
The choice of reagents and specific conditions (temperature, solvent) can significantly influence the outcome of these reactions. For example, oxidation reactions may yield derivatives with additional functional groups that enhance biological activity or alter solubility properties.
The mechanism of action for benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- primarily involves its interaction with biological targets such as enzymes or proteins. This interaction can inhibit specific cellular processes:
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- is typically a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method used.
The presence of halogen substituents enhances its lipophilicity and stability compared to other benzimidazole derivatives. This stability makes it suitable for various applications in both laboratory and industrial settings .
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- has diverse applications across several scientific domains:
Polyhalogenated benzimidazoles emerged as critical pharmacophores following the 1962 introduction of thiabendazole (2-(thiazol-4-yl)benzimidazole) as a broad-spectrum anthelmintic [2] [10]. Subsequent halogenated derivatives like albendazole and flubendazole demonstrated that chloro- and fluoro-substitutions at specific positions amplify anthelmintic and anticancer activities by modulating tubulin polymerization [8] [9]. The synergistic effects of halogen atoms—particularly trifluoromethyl groups—improve membrane permeability and target binding affinity. For example, 5,6-dichloro-2-(trifluoromethyl)benzimidazole derivatives exhibit potent antiviral activity against hepatitis C virus (EC₅₀ = 3–5 nM) [8]. These advances established structure-activity relationships (SAR) where halogen positioning dictates biological efficacy:
Table 1: Evolution of Key Halogenated Benzimidazole Therapeutics
Compound | Halogen Pattern | Therapeutic Application |
---|---|---|
Thiabendazole | None (thiazole at C2) | Antifungal/Anthelmintic |
Albendazole | C5-propylthio | Anthelmintic |
Flubendazole | C5-fluoro | Anthelmintic/Anticancer |
Enviradine | C5,6-bromo | Antiviral |
4,5,6,7-Tetrabromobenzimidazole | Tetrahalogenation | Casein kinase 2 inhibitor |
The 4,5,6-trichloro-2-(trifluoromethyl)benzimidazole structure (CAS# 3393-59-7, MW: 289.47 g/mol) exemplifies nomenclature complexity arising from unsymmetrical halogen placement [3]. Benzimidazole numbering assigns N1/N3 to imidazole nitrogens, with fused benzene positions labeled C4–C7. Crucially, C4–C7 are chemically non-equivalent, making positional isomers distinct pharmacological entities:
IR spectroscopy (KBr disc) resolves these isomers: 4,5,6-trichloro-2-(trifluoromethyl)benzimidazole exhibits characteristic C–F stretches at 1,120–1,130 cm⁻¹ and C–Cl vibrations at 750–760 cm⁻¹, distinct from 5,6,7-trichloro isomers [3].
Table 2: Spectroscopic Differentiation of Trichloro Isomers
Substitution Pattern | IR C–F Stretch (cm⁻¹) | IR C–Cl Stretch (cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
---|---|---|---|
4,5,6-Trichloro | 1,125–1,130 | 745–755 | 7.85 (s, 1H, H7) |
5,6,7-Trichloro | 1,115–1,120 | 760–770 | 8.10 (s, 1H, H4) |
Despite extensive studies on dihalogenated benzimidazoles, the 4,5,6-trichloro isomer remains underexplored. Current gaps include:
Notably, while 5,6-dichloro-2-(trifluoromethyl)benzimidazoles show IC₅₀ < 1 μM against breast cancer (MCF-7), the 4,5,6-trichloro variant’s anticancer potential is unreported [7]. Similarly, its activity against multidrug-resistant bacteria (e.g., MRSA) remains unvalidated despite promising MIC values (≤2 μg/mL) in structurally similar tetrahalogenated compounds [5] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: